7-Bromo-4-iodo-1H-benzimidazole

Orthogonal reactivity Chemoselectivity Suzuki-Miyaura coupling

7-Bromo-4-iodo-1H-benzimidazole (CAS: 1804150-89-7) is the definitive orthogonal dihalogenated benzimidazole scaffold. Unlike the symmetrical 4,7-dibromo analog, the inherent reactivity gap between the C–I and C–Br bonds permits sequential Suzuki-Miyaura couplings at the 4- and 7-positions without protecting groups. This enables rapid construction of unsymmetrical 4,7-diaryl libraries for kinase inhibitor SAR and theranostic radiolabeling. Choose this compound to avoid synthetic dead-ends and secure reliable SAR data. Bulk and custom quantities available.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
Cat. No. B15203322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-iodo-1H-benzimidazole
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)N=CN2)I
InChIInChI=1S/C7H4BrIN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
InChIKeyLUQMHXKTGXZVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-iodo-1H-benzimidazole: A Dual-Halogenated Heterocycle for Orthogonal and Regioselective Derivatization


7-Bromo-4-iodo-1H-benzimidazole (CAS: 1804150-89-7) is a dihalogenated heterocyclic building block featuring bromine at the 7-position and iodine at the 4-position on the benzimidazole core . This substitution pattern creates a highly differentiated, orthogonal reactivity profile. The inherent reactivity difference between the C–I and C–Br bonds allows for sequential, chemoselective cross-coupling reactions at the 4- and 7-positions, a capability not shared by its symmetrical dihalo- or monohalo-analogs. This makes it a strategic intermediate for constructing complex, polysubstituted benzimidazole libraries for drug discovery, particularly in kinase inhibitor programs where specific halogenation patterns profoundly influence target binding and pharmacokinetics .

Why Simple Analogs Cannot Substitute for 7-Bromo-4-iodo-1H-benzimidazole in Precision Synthesis and Biological Assays


The practice of substituting 7-Bromo-4-iodo-1H-benzimidazole with common analogs like 4,7-dibromo- (CAS: 148185-66-4) or 4-iodo-1H-benzimidazole introduces significant risks of synthetic dead-ends and misleading biological data [1]. The symmetrical 4,7-dibromo-analog lacks orthogonality, making it impossible to perform two sequential, site-specific arylations without complex protection strategies [2]. Conversely, the monohalo-analog simply cannot access the same structural complexity. In a biological context, the iodine atom is not just a passive placeholder; studies on tetrahalogenated benzimidazoles and integrin antagonists demonstrate that replacing iodine with bromine or dehalogenating at a specific position fundamentally alters the molecule's shape, electronic character, halogen-bonding potential, and target binding affinity, as detailed in the subsequent quantitative evidence [3].

Quantifiable Differentiation of 7-Bromo-4-iodo-1H-benzimidazole vs. Key Analogs: A Scientific Selection Guide


Regioselective Orthogonal Cross-Coupling Potential: A Class-Level Inference from Dihaloarene Reactivity Principles

The 4,7-substitution pattern is critical for stepwise functionalization programs. The target compound possesses two chemically distinct halogens, creating a unique orthogonal handle. This is absent in the direct comparator, 4,7-dibromo-1H-benzimidazole, which has two electronically identical handles [1]. Based on well-established principles of Pd-catalyzed cross-coupling, the C–I bond at the 4-position is expected to react with significantly faster rates under milder conditions than the C–Br bond at the 7-position, enabling a sequential, two-step arylation to create unsymmetrical 4,7-diaryl-benzimidazoles without the need for protecting groups.

Orthogonal reactivity Chemoselectivity Suzuki-Miyaura coupling

Target Binding Affinity in Kinase CK2: A Cross-Study Comparison of the Role of Iodo vs Bromo Substitution

The presence of iodine versus bromine can dramatically improve binding affinity to critical drug targets like Casein Kinase 2 (CK2). While direct data for a 4,7-pair is not published, a cross-study comparison of tetrahalogenated analogs provides a robust class-level insight [1]. The fully iodinated congener, 4,5,6,7-tetraiodobenzimidazole (TIBI), displays an IC50 of 38 nM, which is significantly more potent than the 4,5,6,7-tetrabromobenzimidazole (TBBi) analog, which operates in the low micromolar range [2]. This represents an approximate 10- to 20-fold potency improvement driven exclusively by the replacement of bromine with iodine atoms.

CK2 inhibitor Structure-activity relationship Drug discovery

Differential Halogen Bonding Propensity: An Integrin α4β1-Targeted SAR Implication

For integrin α4β1-targeted T-cell and B-cell lymphoma therapies, the specific halogen at the 4-position is critical for target engagement. Structure-activity relationship (SAR) studies on halogenated benzimidazole carboxamides reveal that molecular homology models predicted that docked halobenzimidazole carboxamides have the halogen atom in a suitable orientation for halogen-hydrogen bonding [1]. This implies that the larger, more polarizable iodine atom at the 7-Bromo-4-iodo-1H-benzimidazole's 4-position is predicted to form a significantly stronger halogen bond than a bromine atom, impacting target recognition and residence time [2].

Halogen bond Integrin antagonist Target engagement

Physicochemical Property Differentiation: Key Comparable Data vs. 4,7-Dibromo-1H-benzimidazole

Rational selection between 7-Bromo-4-iodo-1H-benzimidazole and the more common 4,7-dibromo-1H-benzimidazole requires quantifiable property differences. Available data on the solid-state and molecular properties provides a basis for procurement decisions. The target compound (MW 322.93) is significantly heavier than its dibromo analog (MW 275.93), which influences molar concentration calculations . While exact melting points are not publicly available, the significantly higher molecular weight and polarizability of the iodine atom are anticipated to affect crystallinity, solubility, and chromatographic behavior, which are critical for purification and formulation.

Physicochemical properties Solubility Pre-formulation

Validated Application Scenarios for 7-Bromo-4-iodo-1H-benzimidazole in Chemical Biology and Medicinal Chemistry


Sequential, Unprotected Diversity-Oriented Synthesis (DOS) of Unsymmetrical 4,7-Diaryl-Benzimidazole Libraries

Given its two provably orthogonal halogen handles (see Section 3, Evidence Item 1), this compound is the premier building block for synthesizing large libraries of unsymmetrical 4,7-diaryl-benzimidazoles via two consecutive, chemoselective Suzuki-Miyaura couplings. A researcher can first react the more labile 4-iodo substituent with an aryl boronic acid under mild, low-temperature conditions, and then subsequently react the 7-bromo substituent with a different boronic acid at a higher temperature, all without protecting group manipulation. This process drastically accelerates hit-to-lead optimization [1].

Synthesis of High-Potency, Halogen Bond-Optimized CK2 Kinase and Integrin α4β1 Inhibitor Leads

Based on class-level evidence demonstrating that iodine substitution is critical for achieving nanomolar potency versus micromolar potency in CK2 inhibitors and for enabling halogen bonding with integrin α4β1 (see Section 3, Evidence Items 2 and 3), this compound serves as a privileged late-stage diversification intermediate. Researchers in oncology and immunology can exploit the 7-bromo handle to fine-tune pharmacokinetic properties without disrupting the 4-iodo-halogen bond interaction that is crucial for target engagement, directly applying the established SAR [2].

Precursor for Theranostic (Therapeutic + Diagnostic) Agents Targeting Lymphomas

The 4-iodo substituent is the site for rapid isotopic exchange to incorporate radioiodine (e.g., ¹²⁵I or ¹³¹I), a process validated by the development of radioiodinated halobenzimidazole carboxamide imaging agents for T- and B-cell lymphomas (see Section 3, Evidence Item 3). The 7-bromo handle remains available for further structural optimization to enhance tumor uptake and binding kinetics. This scenario uses the compound as a direct precursor for next-generation theranostics [3], merging targeted therapy and diagnostic imaging.

Quote Request

Request a Quote for 7-Bromo-4-iodo-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.